molecular formula C17H14F4N2O4S B11937198 4-[[cyclopropyl-(2,3,4,5-tetrafluorophenyl)sulfonylamino]methyl]-N-hydroxybenzamide

4-[[cyclopropyl-(2,3,4,5-tetrafluorophenyl)sulfonylamino]methyl]-N-hydroxybenzamide

Cat. No.: B11937198
M. Wt: 418.4 g/mol
InChI Key: HYEWQOQZANKATO-UHFFFAOYSA-N
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Description

4-[[cyclopropyl-(2,3,4,5-tetrafluorophenyl)sulfonylamino]methyl]-N-hydroxybenzamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a tetrafluorophenyl group, and a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[cyclopropyl-(2,3,4,5-tetrafluorophenyl)sulfonylamino]methyl]-N-hydroxybenzamide typically involves multiple steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.

    Introduction of the Tetrafluorophenyl Group: The tetrafluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with an amine.

    Formation of the Benzamide Core: The benzamide core is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions suggests it could be modified to enhance its pharmacological properties.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[[cyclopropyl-(2,3,4,5-tetrafluorophenyl)sulfonylamino]methyl]-N-hydroxybenzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The sulfonylamino group and the hydroxybenzamide core are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[cyclopropyl-(2,3,4,5-tetrafluorophenyl)sulfonylamino]methyl]-N-methylbenzamide
  • 4-[[cyclopropyl-(2,3,4,5-tetrafluorophenyl)sulfonylamino]methyl]-N-ethylbenzamide

Uniqueness

The uniqueness of 4-[[cyclopropyl-(2,3,4,5-tetrafluorophenyl)sulfonylamino]methyl]-N-hydroxybenzamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the hydroxy group, in particular, distinguishes it from similar compounds and may enhance its interactions with biological targets.

Properties

Molecular Formula

C17H14F4N2O4S

Molecular Weight

418.4 g/mol

IUPAC Name

4-[[cyclopropyl-(2,3,4,5-tetrafluorophenyl)sulfonylamino]methyl]-N-hydroxybenzamide

InChI

InChI=1S/C17H14F4N2O4S/c18-12-7-13(15(20)16(21)14(12)19)28(26,27)23(11-5-6-11)8-9-1-3-10(4-2-9)17(24)22-25/h1-4,7,11,25H,5-6,8H2,(H,22,24)

InChI Key

HYEWQOQZANKATO-UHFFFAOYSA-N

Canonical SMILES

C1CC1N(CC2=CC=C(C=C2)C(=O)NO)S(=O)(=O)C3=C(C(=C(C(=C3)F)F)F)F

Origin of Product

United States

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